molecular formula C23H25ClN4O4S2 B2523535 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217037-29-0

6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2523535
CAS No.: 1217037-29-0
M. Wt: 521.05
InChI Key: PSMKGOZTRNIDRT-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic thiophene-pyridine core. Its structure includes a 6-methyl group, a 4-(N-methyl-N-phenylsulfamoyl)benzamido substituent at position 2, and a carboxamide group at position 3, with a hydrochloride salt enhancing solubility . The sulfamoyl and benzamido moieties are critical for binding affinity and selectivity, as seen in related compounds .

Properties

IUPAC Name

6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2.ClH/c1-26-13-12-18-19(14-26)32-23(20(18)21(24)28)25-22(29)15-8-10-17(11-9-15)33(30,31)27(2)16-6-4-3-5-7-16;/h3-11H,12-14H2,1-2H3,(H2,24,28)(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMKGOZTRNIDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Molecular Information

  • Molecular Formula: C24H25N3O4S2
  • Molecular Weight: 483.6 g/mol
  • CAS Number: 868965-38-2

The compound features a thieno[2,3-c]pyridine core with various functional groups, notably a sulfonamide moiety and an amide group. These structural elements are crucial for its biological activity.

Structural Representation

FeatureDescription
Core StructureThieno[2,3-c]pyridine
Functional GroupsSulfonamide, Amide
Molecular Weight483.6 g/mol

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups, like this one, often exhibit antibacterial and antifungal properties. The sulfonamide moiety is known for its role in various therapeutic agents targeting bacterial infections. Studies have shown that derivatives of this compound can effectively inhibit the growth of certain pathogens, suggesting its potential use in treating infections .

Anticancer Activity

The benzo[b]thiophene framework has been linked to various pharmacological effects including anti-inflammatory and anticancer activities. Preliminary studies indicate that the compound may interact with specific biological targets involved in cancer cell proliferation and survival pathways .

The mechanism of action for this compound is hypothesized to involve:

  • Inhibition of specific enzymes related to bacterial cell wall synthesis.
  • Modulation of signal transduction pathways in cancer cells.
  • Disruption of cellular integrity in fungal pathogens.

These interactions could lead to therapeutic applications in both infectious diseases and oncology .

Study on Antimicrobial Efficacy

A study published in a microbiology journal explored the antimicrobial efficacy of similar compounds against Staphylococcus aureus. The results showed a significant reduction in bacterial viability upon treatment with compounds containing sulfonamide groups. The minimum inhibitory concentration (MIC) was determined to be within clinically relevant ranges .

Anticancer Research

In another study focusing on cancer cell lines, the compound demonstrated cytotoxic effects against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The IC50 values indicated potent anti-proliferative activity, suggesting its potential as a lead compound for further development .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusReduced viability
AntifungalCandida albicansInhibition of growth
AnticancerHeLa, MCF-7Cytotoxic effects observed

Mechanistic Insights

MechanismDescription
Enzyme InhibitionTargets bacterial cell wall synthesis
Signal ModulationAffects pathways related to cancer cell survival
Cellular Integrity DisruptionImpacts membrane integrity in fungal cells

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight
Target Compound 6-methyl, 4-(N-methyl-N-phenylsulfamoyl) C₂₄H₂₅ClN₄O₄S₂* ~553.0 (est.)
6-Benzyl analogue (CAS 1329409-34-8) 6-benzyl, 4-(methylsulfonyl) C₂₃H₂₄ClN₃O₄S₂ 506.0
N-Butyl-N-methylsulfamoyl variant (CAS 1215514-80-9) 4-(N-butyl-N-methylsulfamoyl) C₂₁H₂₉ClN₄O₄S₂ 501.1
Ethyl ester derivative (CAS 1217055-76-9) Ethyl ester at position 3 C₂₆H₃₀ClN₃O₅S₂ 564.1
Tetrahydrofuran-substituted analogue (CAS 955524-15-9) 6-acetyl, 4-(N-methyl-N-(tetrahydrofuran-2-yl)methyl)sulfamoyl C₂₃H₂₉ClN₄O₆S₂ 520.6

Notes:

  • 6-Benzyl Analogue : The benzyl group increases lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility .
  • N-Butyl-N-methylsulfamoyl Variant : The butyl chain adds flexibility but reduces steric hindrance compared to phenyl groups, possibly altering binding kinetics .
  • Ethyl Ester Derivative : The ester group at position 3 may act as a prodrug, hydrolyzing in vivo to the active carboxamide form .

Bioactivity and Pharmacological Insights

  • TNF-α Inhibition: Analogues with 4,5,6,7-tetrahydrothieno[2,3-c]pyridine cores exhibit potent TNF-α inhibition in rat whole blood assays (IC₅₀ values < 1 µM) . The target compound’s phenylsulfamoyl group may enhance affinity due to π-π stacking with hydrophobic receptor pockets.
  • Safety Profiles : Compounds like the N-butyl-N-methylsulfamoyl variant include handling precautions (e.g., P201, P210 codes), emphasizing flammability and the need for professional handling .

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